3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide
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Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide is a synthetic organic compound that features a benzodioxin ring fused with a fluorophenyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the benzodioxin-fluorophenyl intermediate and acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced acrylamide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and fluorophenyl group contribute to its binding affinity and specificity, while the acrylamide moiety can participate in covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-chlorophenyl)acrylamide
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-bromophenyl)acrylamide
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)acrylamide
Uniqueness
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-13-3-5-14(6-4-13)19-17(20)8-2-12-1-7-15-16(11-12)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMTXAUKMIMPPM-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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